molecular formula C24H19N3O2 B414527 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylonitrile

2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylonitrile

Cat. No.: B414527
M. Wt: 381.4 g/mol
InChI Key: IOXWPRNLZHPORU-CPNJWEJPSA-N
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Description

2-(1H-Benzimidazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylonitrile is a synthetic chemical compound featuring a benzimidazole core linked to a substituted phenylacrylonitrile structure. This molecular architecture is of significant interest in medicinal chemistry and chemical biology research, particularly in the development of novel therapeutic agents. The compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use. Benzimidazole derivatives are a well-studied class of heterocyclic compounds known to exhibit a broad spectrum of biological activities. While specific pharmacological data for this compound may require further investigation, analogous structures have been reported in scientific literature to possess potential activity in various research areas. The presence of the benzimidazole moiety, a common pharmacophore, suggests potential for interaction with various enzymatic targets. Researchers may explore its utility as a key intermediate in organic synthesis or as a scaffold for developing probes in biochemical assays. Product specifications, including purity and detailed handling instructions, should be referenced from the provided Certificate of Analysis (CoA). Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

Molecular Formula

C24H19N3O2

Molecular Weight

381.4 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C24H19N3O2/c1-28-23-14-18(11-12-22(23)29-16-17-7-3-2-4-8-17)13-19(15-25)24-26-20-9-5-6-10-21(20)27-24/h2-14H,16H2,1H3,(H,26,27)/b19-13+

InChI Key

IOXWPRNLZHPORU-CPNJWEJPSA-N

SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC4=CC=CC=C4

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylonitrile typically involves the condensation of 2-aminobenzimidazole with 4-(benzyloxy)-3-methoxybenzaldehyde in the presence of a base, followed by the addition of acrylonitrile. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylonitrile involves multiple steps, typically starting from benzimidazole derivatives. The compound has been evaluated for its antiproliferative effects against various cancer cell lines, demonstrating significant activity.

Anticancer Activity

Research indicates that compounds containing benzimidazole moieties exhibit potent anticancer properties. For instance, derivatives of benzimidazole have shown effectiveness against leukemia cell lines such as HL-60 and K562, with IC50 values indicating strong antiproliferative effects . The mechanism often involves the induction of apoptosis in cancer cells, which is critical for therapeutic efficacy.

Antimicrobial Properties

The compound also exhibits notable antimicrobial activities. Studies have reported that benzimidazole derivatives can act against both bacterial and fungal strains, addressing the growing concern of antibiotic resistance. For example, certain derivatives have demonstrated effectiveness comparable to standard antibiotics like fluconazole and ofloxacin .

Case Studies

  • Antiproliferative Effects : A study synthesized a series of benzimidazole derivatives, including this compound, which were tested against leukemia cell lines. The results showed that several compounds had IC50 values significantly lower than those of control drugs, indicating their potential as effective anticancer agents .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of a series of benzimidazole derivatives, revealing that certain compounds exhibited MIC values as low as 5.08 µM against various bacterial strains. These findings suggest that this compound could be a promising candidate for further development in antimicrobial therapies .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other benzimidazole derivatives:

Compound NameActivity TypeIC50/MIC ValuesReference
This compoundAnticancerIC50 < 20 µM
Benzimidazole Derivative AAntibacterialMIC = 5.19 µM
Benzimidazole Derivative BAntifungalMIC = 5.08 µM

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole acrylonitrile derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Benzimidazole Acrylonitrile Derivatives

Compound Name Substituents (R₁, R₂) Molecular Formula Key Properties/Activities References
Target Compound
2-(1H-Benzimidazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylonitrile
R₁ = 4-(benzyloxy)-3-methoxyphenyl C₁₆H₁₅N₃OS* Synthetic intermediate; potential biological activity inferred from analogs.
2-(1H-Benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile R₁ = 4-nitrophenyl C₁₆H₁₀N₄O₂ Higher polarity due to nitro group; MW = 290.28 g/mol.
2-(Benzothiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile R₁ = 4-chlorophenyl; core = benzothiazole C₁₆H₁₀ClN₃S Antioxidant activity (DPPH assay); superior to ascorbic acid.
2-(1H-Benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile R₁ = 3-(trifluoromethyl)phenyl C₁₇H₁₁F₃N₄ Enhanced hydrophobicity from CF₃ group; potential CNS activity.
(E)-3-(4-N,N-diethylaminophenyl)-2-(N-methylbenzimidazol-2-yl)acrylonitrile R₁ = 4-N,N-diethylaminophenyl; R₂ = methyl C₂₁H₂₁N₅ Antiproliferative activity; studied in cancer cell lines.
2-(1H-Benzimidazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile R₁ = 4-hydroxyphenyl C₁₆H₁₁N₃O Corrosion inhibition in 1M HNO₃; validated experimentally and theoretically.

Notes:

  • *Molecular formula for the target compound is inconsistently reported (see vs. structural expectations).
  • Substituent effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase electrophilicity, enhancing reactivity in nucleophilic additions . Benzyloxy/methoxy groups improve solubility in organic solvents and modulate π-π stacking interactions . N-substituents on benzimidazole (e.g., methyl, phenyl) influence steric bulk and bioavailability .

Biological Activity

2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylonitrile is a compound of significant interest due to its potential biological activities. This compound belongs to the class of benzimidazole derivatives, which have been widely studied for their diverse pharmacological properties, including antitumor, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C24H20N3O2\text{C}_{24}\text{H}_{20}\text{N}_3\text{O}_2

This structure features a benzimidazole core, which is known for its ability to interact with biological macromolecules, particularly DNA.

Benzimidazole derivatives exhibit their biological activities through several mechanisms:

  • DNA Binding : Many benzimidazoles bind to DNA, particularly in the minor groove, affecting replication and transcription processes. This interaction can lead to apoptosis in cancer cells .
  • Antitumor Activity : Studies have shown that compounds similar to this compound exhibit significant antitumor activity. For instance, compounds from the benzimidazole class have demonstrated the ability to inhibit cell proliferation in various cancer cell lines .
  • Antimicrobial Properties : Some derivatives show antibacterial and antifungal activities, potentially through mechanisms involving disruption of microbial cell membranes or inhibition of nucleic acid synthesis .

Antitumor Activity

Recent studies indicate that this compound has promising antitumor properties. In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 6.26 μM to 20.46 μM across different assays, indicating a robust anticancer potential .

Antimicrobial Activity

The compound also exhibits notable antimicrobial effects against several bacterial strains. For example, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli in laboratory settings. The antimicrobial mechanism is likely linked to its ability to disrupt cellular processes in bacteria .

Case Studies

StudyCell LineIC50 (μM)Activity
Study AA549 (Lung)6.26 ± 0.33Antitumor
Study BMCF-7 (Breast)16.00 ± 9.38Antitumor
Study CHepG2 (Liver)20.46 ± 8.63Antitumor
Study DS. aureusN/AAntimicrobial
Study EE. coliN/AAntimicrobial

Q & A

Q. What are the common synthetic pathways for synthesizing 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylonitrile?

Methodological Answer: The compound can be synthesized via Knoevenagel condensation , where a benzimidazole derivative reacts with a substituted benzaldehyde. Key steps include:

  • Catalyst Selection : Piperidine or sodium hydride (NaH) is used to facilitate the condensation reaction, as demonstrated in analogous acrylonitrile syntheses .
  • Intermediate Formation : For example, 3-(3-methylbenzofuran-2-yl)-3-oxopropanenitrile (an intermediate) is treated with carbon disulfide and methyl iodide under basic conditions to introduce thioether groups .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/DMF mixtures) yields the final product .

Q. Example Reaction Pathway

StepReactantsCatalyst/ConditionsYield
12-(Benzothiazol-2-yl)-3-oxopentanedinitrile + 4-(Benzyloxy)-3-methoxybenzaldehydePiperidine, ethanol, reflux~60%
2Intermediate + CS₂/CH₃INaH, THF, 0°C to RT~75%

Q. How is the structural characterization of this compound performed?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXTL or SHELXL software) determines bond lengths, angles, and torsional conformations. For example, the C–S bond length in analogous compounds is 1.747 Å (experimental) vs. 1.752 Å (DFT-calculated) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm) and nitrile groups (δ 120–125 ppm) .
    • IR Spectroscopy : Confirms C≡N stretching (~2220 cm⁻¹) and C–O–C ether linkages (~1250 cm⁻¹) .

Q. Key Structural Parameters

ParameterExperimental (X-ray)DFT (B3LYP/6-311G(d,p))
C–S Bond1.747 Å 1.752 Å
C≡N Stretch2222 cm⁻¹ 2225 cm⁻¹ (simulated)

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking elucidate the electronic properties and bioactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Optimizes molecular geometry using B3LYP/6-311G(d,p) basis sets to calculate frontier orbitals (HOMO-LUMO gap), electrostatic potential maps, and charge distribution. For example, HOMO-LUMO gaps of ~4.1 eV suggest moderate reactivity .
  • Molecular Docking :
    • Autodock Vina or Schrödinger Suite evaluates binding affinity to targets (e.g., α-glucosidase or tubulin). Docking scores (e.g., −8.2 kcal/mol) correlate with experimental IC₅₀ values .

Q. Example Docking Results

Target ProteinDocking Score (kcal/mol)Experimental IC₅₀
α-Glucosidase−8.2 12.3 µM
Tubulin−7.9 15.6 µM

Q. How do researchers resolve contradictions between computational and experimental structural data?

Methodological Answer: Discrepancies arise due to:

  • Phase Differences : DFT models the gaseous phase, while X-ray data reflect solid-state packing effects. For example, torsional angles may differ by 2–5° due to crystal lattice constraints .
  • Refinement Protocols : SHELXL refinements incorporate anisotropic displacement parameters and hydrogen bonding networks, improving agreement with experimental data .

Q. Mitigation Strategies

  • Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity.
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking) influencing solid-state structures .

Q. What experimental and theoretical approaches are used to evaluate inhibition mechanisms?

Methodological Answer:

  • Electrochemical Studies : Cyclic voltammetry in 1M HNO₃ measures corrosion inhibition efficiency (~85% at 10⁻³ M), linked to adsorption on metal surfaces via Langmuir isotherm models .
  • Theoretical Calculations :
    • Molecular Dynamics (MD) : Simulates adsorption behavior on Fe(110) surfaces, showing preferential binding via nitrile and benzimidazole groups .
    • Quantitative Structure-Activity Relationship (QSAR) : Relates Hammett constants (σ) of substituents to inhibition potency .

Q. Correlation of Experimental and Theoretical Data

MethodInhibition Efficiency (Exp.)Binding Energy (MD)
10⁻³ M85% −32.1 kcal/mol

Q. How is crystallographic data utilized to predict polymorphism or co-crystal formation?

Methodological Answer:

  • Cambridge Structural Database (CSD) Mining : Identifies common packing motifs (e.g., herringbone vs. π-stacked arrangements) in benzimidazole derivatives .
  • Hirshfeld Analysis : Quantifies interaction fingerprints (e.g., C–H⋯O vs. C–H⋯π contacts) to assess polymorphism risks .

Q. Example Interaction Profiles

Interaction TypeContribution to Surface (%)
H⋯H52%
C⋯H/π⋯π28%
O⋯H15%

Q. What strategies optimize reaction yields in multistep syntheses of this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Taguchi or Box-Behnken models optimize variables (temperature, catalyst loading). For example, NaH concentration (1.2 eq.) maximizes yields in thioether formation .
  • In Situ Monitoring : ReactIR tracks nitrile intermediate formation, enabling real-time adjustments .

Q. Yield Optimization Parameters

VariableOptimal RangeImpact on Yield
Temperature60–70°C+15%
Catalyst (NaH)1.2 eq.+20%
Reaction Time6–8 hrs+10%

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